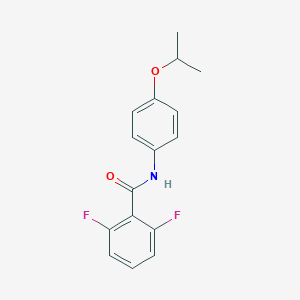![molecular formula C20H23NO4 B267046 3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267046.png)
3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide, also known as THF-EB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have several unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. 3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, 3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been shown to inhibit the activity of certain signaling pathways that are involved in cancer growth.
Biochemical and Physiological Effects:
3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been found to have several biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. This compound has been shown to reduce the production of inflammatory mediators and to inhibit the growth of cancer cells. Additionally, 3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide in lab experiments is its unique properties, including its anti-inflammatory and anti-cancer properties. Additionally, 3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of using 3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide, including further studies on its mechanism of action and its potential use in the treatment of various diseases. Additionally, future studies could focus on developing new formulations of 3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide that improve its solubility and bioavailability. Finally, future studies could explore the potential use of 3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide in combination with other drugs or therapies for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide involves several steps, including the reaction of 3-bromoanisole with tetrahydrofuran in the presence of a base to form 3-(tetrahydrofuran-2-ylmethoxy)anisole. This intermediate is then reacted with 3-aminobenzoic acid in the presence of a coupling agent to form 3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide.
Scientific Research Applications
3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been used in several scientific research studies, including those related to cancer, inflammation, and neurological disorders. This compound has been found to have anti-inflammatory properties and has been used in studies related to the treatment of inflammatory bowel disease. Additionally, 3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been shown to inhibit the growth of cancer cells and has been studied for its potential use in cancer treatment.
properties
Product Name |
3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-ethoxy-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide |
InChI |
InChI=1S/C20H23NO4/c1-2-23-17-8-3-6-15(12-17)20(22)21-16-7-4-9-18(13-16)25-14-19-10-5-11-24-19/h3-4,6-9,12-13,19H,2,5,10-11,14H2,1H3,(H,21,22) |
InChI Key |
JDBPNZRSNAGOQQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266963.png)

![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266966.png)
![2-(3-fluorophenyl)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B266970.png)



![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)
![N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide](/img/structure/B266979.png)
![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)
![3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B266981.png)
![N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266982.png)
![N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266983.png)
![3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B266985.png)